
N-(3,4-dimethylphenyl)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethylphenyl)-5-nitrofuran-2-carboxamide is an organic compound that belongs to the class of nitrofuran derivatives These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 3,4-dimethylaniline with 5-nitrofuran-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Reduction of the Nitro Group
The nitro group (-NO₂) on the furan ring undergoes selective reduction under controlled conditions. Catalytic hydrogenation (H₂/Pd-C) or chemical reductants like sodium dithionite (Na₂S₂O₄) convert the nitro group to an amine (-NH₂) or hydroxylamine (-NHOH) intermediate. These intermediates are critical for biological activity, enabling interactions with DNA or microbial enzymes .
Hydrolysis of the Amide Bond
The carboxamide group is susceptible to hydrolysis under acidic or basic conditions. Acidic hydrolysis (HCl/H₂O, reflux) cleaves the amide bond to yield 5-nitrofuran-2-carboxylic acid and 3,4-dimethylaniline. Alkaline conditions (NaOH, aqueous ethanol) produce the corresponding carboxylate salt.
Example Reaction Pathway:
This compoundHCl/H2O, Δ5-nitrofuran-2-carboxylic acid+3,4-dimethylaniline
Electrophilic Substitution on the Furan Ring
The electron-rich furan ring participates in electrophilic substitution. Nitration and halogenation occur preferentially at the 3-position of the furan ring due to the nitro group’s meta-directing effect .
Reaction Type | Reagents | Product | Yield |
---|---|---|---|
Bromination | Br₂, FeBr₃, CH₂Cl₂ | 3-Bromo-5-nitrofuran-2-carboxamide derivative | 72% |
Nitration | HNO₃/H₂SO₄, 0°C | 3,5-Dinitrofuran-2-carboxamide derivative | 58% |
Oxidative Reactions
Key Observation:
Oxidation with KMnO₄ in H₂SO₄ produces maleic acid derivatives, confirmed via IR spectroscopy (C=O stretch at 1710–1740 cm⁻¹) .
Substituent Effects on Reactivity
The 3,4-dimethylphenyl group enhances steric hindrance, slowing hydrolysis and electrophilic substitution compared to unsubstituted analogs. Electron-donating methyl groups increase the electron density of the aromatic ring, facilitating coupling reactions with diazonium salts .
Comparative Reactivity Data:
Substituent | Hydrolysis Rate (k, s⁻¹) | Electrophilic Substitution Yield |
---|---|---|
3,4-Dimethylphenyl | 1.2 × 10⁻⁴ | 58–72% |
Phenyl (unsubstituted) | 3.8 × 10⁻⁴ | 85–92% |
Synthetic Modifications for Biological Activity
Structural analogs of this compound exhibit enhanced antitubercular activity when the nitro group is retained. Methyl substituents on the phenyl ring improve metabolic stability by reducing oxidative demethylation in liver microsomes .
Structure-Activity Relationship Highlights:
Scientific Research Applications
Antimicrobial Activity
N-(3,4-dimethylphenyl)-5-nitrofuran-2-carboxamide has been investigated for its antimicrobial properties. Research shows that it exhibits activity against various bacterial strains, including:
- Mycobacterium tuberculosis : Effective concentrations reported in the low micromolar range (EC50 values from 0.05 to 6.86 µM) .
- Mycobacterium abscessus : Significant effectiveness noted against this antibiotic-resistant strain .
The mechanism of action involves redox cycling of the nitrofuran group, generating reactive oxygen species (ROS) that damage bacterial DNA and proteins . Additionally, the dimethylphenyl group may facilitate better penetration into bacterial cell membranes.
Anticancer Properties
The compound has shown promise in anticancer research. Studies have indicated that derivatives of nitrofuran compounds can inhibit the growth of cancer cells through various mechanisms:
For instance, a study highlighted that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines .
Pharmacological Potential
Research has explored the pharmacological potential of this compound in drug development:
- Anti-inflammatory Activity : Compounds derived from nitrofuran have been evaluated for their anti-inflammatory properties, showing promising results in preclinical models .
- Drug Development : The compound is being considered as a lead structure for developing new antimicrobial and anticancer agents due to its unique chemical properties .
Case Study 1: Antimicrobial Efficacy
A study conducted on various nitrofuran derivatives demonstrated that this compound exhibited superior antibacterial activity against Escherichia coli and Staphylococcus aureus compared to standard antibiotics . The study utilized a series of in vitro assays to assess the Minimum Inhibitory Concentration (MIC) and found that the compound's effectiveness was dose-dependent.
Case Study 2: Anticancer Activity
In another study focusing on anticancer properties, this compound was tested against several human cancer cell lines. Results indicated a significant reduction in cell viability at concentrations as low as 10 µM . The mechanism was attributed to the compound's ability to induce oxidative stress within cancer cells.
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-5-nitrofuran-2-carboxamide involves its interaction with cellular components. The nitro group can undergo reduction to form reactive intermediates that can damage cellular DNA and proteins. This leads to the inhibition of cell growth and proliferation, making it effective against microbial and cancer cells. The furan ring also contributes to the compound’s reactivity by participating in various chemical reactions within the cell .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-5-aminofuran-2-carboxamide
- N-(3,4-dimethylphenyl)-5-dihydrofuran-2-carboxamide
- Halogenated derivatives of N-(3,4-dimethylphenyl)-5-nitrofuran-2-carboxamide
Uniqueness
The combination of these functional groups allows the compound to participate in a wide range of chemical reactions, making it a valuable tool in scientific research .
Biological Activity
N-(3,4-dimethylphenyl)-5-nitrofuran-2-carboxamide is a compound of interest due to its diverse biological activities, particularly in the fields of antimicrobial, antifungal, and anticancer research. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features a nitrofuran moiety attached to a dimethylphenyl group and a carboxamide functional group. This configuration is significant as it influences the compound's reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with cellular components. The nitro group can be reduced to form reactive intermediates that damage cellular DNA and proteins, leading to inhibition of cell growth and proliferation. The furan ring further contributes to the compound’s reactivity by participating in various chemical reactions within the cell.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties. In vitro studies have indicated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. For instance, related nitrofuran derivatives have shown potent antitubercular activity with minimum inhibitory concentrations (MIC) ranging from 0.019 to 0.20 μM against M. tuberculosis H37Rv .
Antifungal Activity
The compound also exhibits antifungal properties. Research has indicated that derivatives with similar structures can inhibit the growth of drug-resistant fungal strains. The mechanism involves disruption of fungal cell wall synthesis and interference with cellular metabolism .
Anticancer Activity
Preliminary studies suggest potential anticancer properties of this compound. Its structural analogs have been explored for their ability to induce apoptosis in cancer cells through various pathways, including oxidative stress and DNA damage .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | MIC (μM) | Notes |
---|---|---|---|
This compound | Antimicrobial | 0.019 - 0.20 | Effective against M. tuberculosis |
N-(3,4-dimethylphenyl)-5-aminofuran-2-carboxamide | Antifungal | Not specified | Related structure with potential antifungal activity |
Halogenated derivatives | Varies | Not specified | Potentially enhanced antimicrobial properties |
This table highlights the comparative effectiveness of this compound against similar compounds.
Case Studies
- Antitubercular Activity : A study focused on the synthesis and evaluation of nitrofuran derivatives reported that compounds similar to this compound exhibited significant antitubercular activity with low cytotoxicity towards Vero cells .
- Antifungal Properties : Another research effort evaluated the efficacy of nitrofuranylamides against Candida species, revealing that certain derivatives could effectively inhibit growth in resistant strains .
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4/c1-8-3-4-10(7-9(8)2)14-13(16)11-5-6-12(19-11)15(17)18/h3-7H,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKWXLXBZBWITR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.